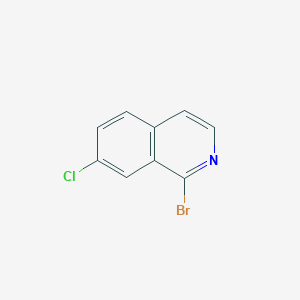![molecular formula C12H16ClN3O B1375722 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-on CAS No. 1423887-71-1](/img/structure/B1375722.png)
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-on
Übersicht
Beschreibung
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound with the molecular formula C12H16ClN3O. It is characterized by the presence of a piperazine ring substituted with a chloropyridine moiety and an ethanone group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and piperazine.
Formation of Intermediate: 4-chloropyridine is reacted with piperazine to form 4-[(4-chloropyridin-2-yl)methyl]piperazine.
Acylation: The intermediate is then acylated using ethanoyl chloride (acetyl chloride) to yield the final product.
Reaction Conditions:
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring the reactions are efficient and cost-effective. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 1-{4-[(4-Fluoropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
- 1-{4-[(4-Bromopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
- 1-{4-[(4-Methylpyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Comparison:
- Uniqueness: The presence of the chlorine atom in 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: Compared to its fluorinated or brominated analogs, the chlorinated compound may exhibit different reactivity patterns in substitution reactions.
- Biological Activity: The specific halogen substitution can affect the compound’s binding affinity and selectivity towards biological targets, making it distinct in its pharmacological profile.
Eigenschaften
IUPAC Name |
1-[4-[(4-chloropyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXHVIIQDGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)




![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)




![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)


